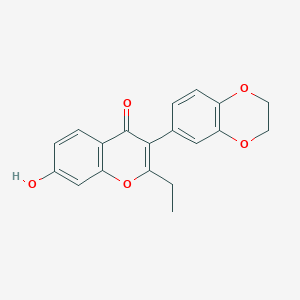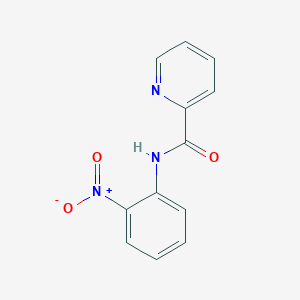![molecular formula C24H23ClN6O3 B15110697 5-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one](/img/structure/B15110697.png)
5-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one is a complex organic molecule that features a combination of several functional groups, including a piperazine ring, a benzimidazole moiety, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperazine Intermediate: The piperazine ring is typically synthesized by reacting 1,3-benzodioxole with piperazine in the presence of a suitable base.
Chlorination: The intermediate is then chlorinated to introduce the chloro group at the desired position.
Coupling with Benzimidazole: The chlorinated intermediate is coupled with 1-methyl-1H-benzimidazole under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a wide range of functionalized compounds.
Scientific Research Applications
5-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure and ability to interact with various biological targets.
Biology: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets in the body. The compound is known to:
Bind to Receptors: It can bind to various receptors, including dopamine and serotonin receptors, influencing neurotransmission.
Inhibit Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Modulate Ion Channels: It can modulate ion channels, impacting cellular excitability and signaling.
Comparison with Similar Compounds
5-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-chloro-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one: can be compared with similar compounds such as:
- 1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione
- 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of functional groups in This compound
Properties
Molecular Formula |
C24H23ClN6O3 |
|---|---|
Molecular Weight |
478.9 g/mol |
IUPAC Name |
5-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-chloro-2-(1-methylbenzimidazol-2-yl)pyridazin-3-one |
InChI |
InChI=1S/C24H23ClN6O3/c1-28-18-5-3-2-4-17(18)27-24(28)31-23(32)22(25)19(13-26-31)30-10-8-29(9-11-30)14-16-6-7-20-21(12-16)34-15-33-20/h2-7,12-13H,8-11,14-15H2,1H3 |
InChI Key |
MPEPQCWRRRNHNF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3C(=O)C(=C(C=N3)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B15110617.png)
![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzoate](/img/structure/B15110620.png)
![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B15110624.png)


![N-[(2E)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B15110642.png)
![6-[(5Z)-5-{[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15110650.png)
![{1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyri dino[2,3-d]pyrimidin-3-yl)}-N-(3-pyridylmethyl)carboxamide](/img/structure/B15110658.png)
![3,4-dichloro-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B15110659.png)

![7-Hydrazinyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15110681.png)
![2-methoxy-4-[(Z)-(2-{4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B15110683.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[(2Z)-5-(propylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B15110702.png)
